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Compound of Interest

Compound Name: Carboprost Methyl

Cat. No.: B154192 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the discovery, synthesis, mechanism of action,

and quantitative data associated with 15-methyl-prostaglandin F2α (carboprost), a critical

synthetic analog of a naturally occurring prostaglandin.

Introduction and Rationale for Development
Prostaglandin F2α (PGF2α) is a naturally occurring lipid compound that exerts potent

physiological effects, most notably the strong contraction of uterine smooth muscle.[1][2]

However, its therapeutic utility is limited by rapid metabolic inactivation. A primary metabolic

route is the enzymatic oxidation of the hydroxyl group at the carbon-15 position to a ketone,

drastically reducing biological activity.[3]

The development of 15-methyl-PGF2α (also known by its clinical name, Carboprost) was a

direct response to this challenge.[3] By introducing a methyl group at the C-15 position, the

hydroxyl group becomes a tertiary alcohol, which sterically hinders enzymatic oxidation.[3] This

simple modification results in a metabolically stable analog with a significantly longer plasma

half-life and sustained oxytocic (uterine-contracting) properties, making it a valuable

therapeutic agent for inducing abortion and controlling postpartum hemorrhage.
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The total synthesis of prostaglandins was a landmark achievement in organic chemistry, with

the strategies developed by E.J. Corey being particularly influential. The synthesis of 15-

methyl-PGF2α is efficiently achieved by adapting these established routes, particularly through

the use of the pivotal "Corey Lactone" intermediate.

The key modification to the standard PGF2α synthesis is the introduction of the C-15 methyl

group. This is typically accomplished by reacting a ketone intermediate (the precursor to the C-

15 hydroxyl group) with a methyl-organometallic reagent, such as a methyl Grignard reagent

(MeMgBr) or trimethylaluminium. This reaction converts the ketone into the required tertiary

alcohol, thereby installing the metabolically stable 15-methyl feature. The remainder of the

synthesis involves standard, well-established transformations to elaborate the two side chains

of the prostaglandin structure.
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Caption: A generalized workflow for the synthesis of 15-methyl-PGF2α from the Corey
Lactone.

Mechanism of Action: FP Receptor Signaling
15-methyl-PGF2α exerts its biological effects by acting as a potent agonist for the

Prostaglandin F2α Receptor (FP Receptor). The FP receptor is a G-protein coupled receptor

(GPCR) that is primarily associated with the Gq alpha subunit.

The signaling cascade is initiated upon ligand binding:

Receptor Activation: 15-methyl-PGF2α binds to the FP receptor on the surface of smooth

muscle cells, particularly in the myometrium.

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the

alpha subunit of the associated Gq protein, causing the Gαq subunit to dissociate.

PLC Activation: The dissociated Gαq subunit activates the enzyme Phospholipase C (PLC).
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Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate

(IP3) and diacylglycerol (DAG).

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the

membrane of the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ ions into

the cytoplasm.

Muscle Contraction: The rapid increase in intracellular Ca²⁺ concentration leads to the

activation of calmodulin and myosin light-chain kinase, ultimately resulting in the forceful and

sustained smooth muscle contraction characteristic of this compound's effect.
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Caption: Signaling pathway of 15-methyl-PGF2α via the FP receptor leading to muscle
contraction.

Quantitative Data Summary
The following tables summarize key quantitative parameters related to 15-methyl-PGF2α

(Carboprost).
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Table 1: Physicochemical and Pharmacokinetic Properties

Parameter Value Reference

Formal Name
9α,11α,15S-trihydroxy-15-
methyl-prosta-5Z,13E-dien-
1-oic acid

CAS Number 35700-23-3

Molecular Formula C₂₁H₃₆O₅

Molecular Weight 368.5 g/mol

Plasma Half-life ~8 minutes

| Purity (Commercial) | ≥98% | |

Table 2: Clinical Efficacy and Dosage for Pregnancy Termination

Parameter Value Notes Reference

Standard
Concentration

250 mcg/mL
solution (as
tromethamine salt)

For intramuscular
injection

Typical IM Dosage
350 - 520 mcg every 2

hours

Dose adjusted based

on uterine response

Mean Time to Abortion
15.70 hours (SD:

6.52)

Study of 80 women

(8-22 weeks

gestation)

Overall Success Rate 96.4%
Overview of 815

cases

- Complete Abortion 78.4%
Fetus and placenta

expelled

| - Incomplete Abortion | 18.0% | Required further intervention | |
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Representative Experimental Protocol: Synthesis
The following protocol is a representative, conceptual outline for the synthesis of 15-methyl-

PGF2α based on the Corey synthesis. Note: This protocol is for informational purposes only

and requires adaptation and optimization in a laboratory setting with appropriate safety

precautions.

Step 1: Oxidation of Corey Lactone Intermediate

The C-15 hydroxyl group of a suitably protected Corey lactone derivative is selectively

oxidized to a ketone using an appropriate oxidizing agent (e.g., Collins reagent, PCC). The

reaction is performed in an anhydrous solvent like dichloromethane (DCM) at a controlled

temperature (e.g., 0 °C to room temperature).

Workup involves quenching the reaction, filtering the chromium salts, and purifying the

resulting ketone by column chromatography.

Step 2: 15-Methylation via Grignard Reaction

The intermediate ketone from Step 1 is dissolved in an anhydrous ether solvent (e.g., THF)

and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (Argon or

Nitrogen).

A solution of methylmagnesium bromide (MeMgBr, ~1.1 equivalents) in ether is added

dropwise. The reaction is stirred for several hours, allowing for the nucleophilic addition to

the carbonyl group.

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium

chloride (NH₄Cl). The product is extracted with an organic solvent (e.g., ethyl acetate), and

the combined organic layers are washed, dried, and concentrated.

The resulting diastereomeric mixture of tertiary alcohols is purified via column

chromatography to isolate the desired (15S)-isomer.

Step 3: Elaboration of the Alpha (α) Side Chain

The hydroxyl group on the lactone is converted to its corresponding phosphonate ylide.
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A Horner-Wadsworth-Emmons reaction is performed by treating the ylide with a strong base

(e.g., NaH) followed by the addition of the appropriate ω-chain aldehyde to stereoselectively

form the α-chain with the correct E-alkene geometry.

Step 4: Reduction of the Lactone

The lactone functional group is reduced to the corresponding lactol (a hemiacetal) using a

hydride reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature

(-78 °C).

Step 5: Elaboration of the Omega (ω) Side Chain

The lactol from Step 4 is subjected to a Wittig reaction with the appropriate phosphonium

ylide (e.g., the ylide derived from (4-carboxybutyl)triphenylphosphonium bromide). This

reaction opens the ring and installs the full ω side chain, completing the carbon skeleton of

15-methyl-PGF2α.

Step 6: Final Deprotection

All protecting groups (e.g., silyl ethers, tetrahydropyranyl ethers) used to mask reactive

hydroxyl groups throughout the synthesis are removed under appropriate conditions (e.g.,

acid hydrolysis for THP ethers, fluoride source for silyl ethers).

The final product, 15-methyl-PGF2α, is purified using high-performance liquid

chromatography (HPLC) to yield the high-purity active pharmaceutical ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Discovery and Synthesis of 15-
methyl-PGF2α (Carboprost)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154192#discovery-and-synthesis-of-15-methyl-pgf2-
compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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